molecular formula C12H18O4 B1417903 (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol CAS No. 213978-61-1

(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol

Cat. No.: B1417903
CAS No.: 213978-61-1
M. Wt: 226.27 g/mol
InChI Key: YRHIJTKHDXQBLC-LLVKDONJSA-N
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Description

®-4-(4-Methoxybenzyloxy)-1,2-butanediol is an organic compound characterized by the presence of a methoxybenzyloxy group attached to a butanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-Methoxybenzyloxy)-1,2-butanediol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method involves the use of p-methoxybenzyl chloride for the protection of hydroxy groups, utilizing sodium tert-butoxide in dimethyl sulfoxide as the reaction medium . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of ®-4-(4-Methoxybenzyloxy)-1,2-butanediol may involve continuous flow processes to ensure scalability and consistency. Photochemical benzylic bromination using bromotrichloromethane in continuous flow has been explored for the production of p-methoxybenzyl-protected intermediates .

Chemical Reactions Analysis

Types of Reactions

®-4-(4-Methoxybenzyloxy)-1,2-butanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

®-4-(4-Methoxybenzyloxy)-1,2-butanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-(4-Methoxybenzyloxy)-1,2-butanediol involves its interaction with specific molecular targets. The methoxybenzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(4-Methoxyphenoxy)-1,2-butanediol
  • ®-4-(4-Methoxyphenyl)-1,2-butanediol
  • ®-4-(4-Methoxybenzyl)-1,2-butanediol

Uniqueness

®-4-(4-Methoxybenzyloxy)-1,2-butanediol is unique due to the presence of the methoxybenzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

(2R)-4-[(4-methoxyphenyl)methoxy]butane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHIJTKHDXQBLC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COCC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659810
Record name (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213978-61-1
Record name (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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